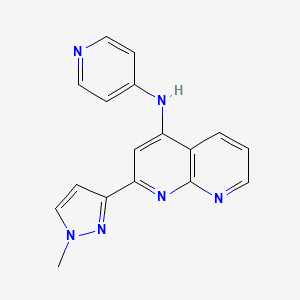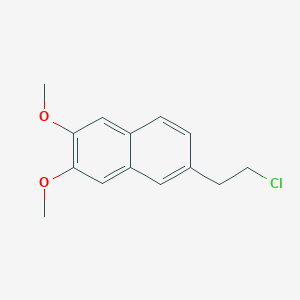
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is a synthetic organic compound belonging to the class of tetrahydroisoquinolines.
Vorbereitungsmethoden
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile typically involves multicomponent reactions. One common method includes the use of phenylethylamine and dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability .
Analyse Chemischer Reaktionen
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, often facilitated by the presence of a base.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile involves its interaction with dopamine receptors. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals, shifting dopamine catabolism towards COMT-dependent O-methylation . Additionally, it inhibits both monoamine oxidase A and B enzymes, increasing neurotransmitter levels in the brain .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile can be compared with other tetrahydroisoquinoline derivatives such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like effects.
1,2,3,4-Tetrahydroisoquinoline: A precursor for various alkaloids with broad biological activities.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-8-11-3-2-9(7-12)6-10(11)4-5-13-8/h2-3,6,8,13H,4-5H2,1H3 |
InChI-Schlüssel |
DWGQBCAUPLYJIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CCN1)C=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline](/img/structure/B13900521.png)

![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)

![ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13900545.png)
![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)





![Prop-2-enyl 6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13900582.png)


